Bienvenue dans la boutique en ligne BenchChem!

N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Structural biology Medicinal chemistry Sulfonamide SAR

This N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 462085-99-0) is a distinct sulfonamide probe built on a 1,4-benzodioxane core. Compared to parent, N-aryl, or N-cyclohexyl analogs, the seven-membered cycloheptyl ring introduces unique steric and lipophilic properties that shift carbonic anhydrase isoform selectivity and PKM2 modulator binding. The retained single NH donor supports zinc coordination while the C₇ ring probes hydrophobic subpockets not accessible to smaller N-substituents. Procure this compound for fragment-based PKM2 screening, CA isoform SAR mapping, or multiparameter optimization campaigns that require a sulfonamide warhead with an uncommon medium-ring aliphatic motif.

Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
Cat. No. B4023322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Molecular FormulaC15H21NO4S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H21NO4S/c17-21(18,16-12-5-3-1-2-4-6-12)13-7-8-14-15(11-13)20-10-9-19-14/h7-8,11-12,16H,1-6,9-10H2
InChIKeyXIXFEMSEPANECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Procurement-Relevant Structural and Pharmacological Baseline


N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (molecular formula C₁₅H₂₁NO₄S, molecular weight 311.4 g/mol) is a synthetic sulfonamide derivative built on a 1,4-benzodioxane core bearing a sulfonamide group at the 6-position and an N-cycloheptyl substituent . The 1,4-benzodioxane scaffold has been widely employed in medicinal chemistry for the design of carbonic anhydrase inhibitors, pyruvate kinase M2 (PKM2) modulators, and 5-HT₄ receptor antagonists . The cycloheptyl substituent distinguishes this compound from common N-aryl, N-cyclohexyl, and N-methyl analogs within the same chemotype, introducing distinct steric and lipophilic properties that may influence target binding, physicochemical profile, and downstream selectivity .

Why N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Cannot Be Interchanged with Generic 1,4-Benzodioxane Sulfonamides


Within the 1,4-benzodioxane-6-sulfonamide chemotype, the N-substituent identity is a critical determinant of biological target engagement. Published structure–activity relationship (SAR) studies demonstrate that simple N-substitution changes—from N-aryl to N-benzyl or N-ethyl—produce substantial shifts in enzyme inhibition potency and selectivity . The cycloheptyl group introduces a seven-membered aliphatic ring that is absent from the parent scaffold (2,3-dihydro-1,4-benzodioxine-6-sulfonamide, Ki = 817 nM against bovine carbonic anhydrase II ), the closely related N-cyclohexyl-N-methyl analog (CAS 726150-16-9, identical molecular formula C₁₅H₂₁NO₄S), and the N-(2-cycloheptylethyl) analog containing an ethyl linker . Each structural variation creates a unique steric environment around the sulfonamide zinc-binding pharmacophore, making potency, isoform selectivity, and off-target profiles non-transferable across analogs. Procurement of a generic benzodioxane sulfonamide without the cycloheptyl substituent does not recapitulate the same target engagement profile.

N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Comparator-Anchored Quantitative Evidence for Scientific Selection


Structural Differentiation: Cycloheptyl Substituent Versus Parent Scaffold and N-Cyclohexyl-N-methyl Analog

The N-cycloheptyl substituent fundamentally distinguishes this compound from the unsubstituted parent scaffold and the N-cyclohexyl-N-methyl analog. The parent scaffold, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, bears a primary sulfonamide (—SO₂NH₂) and exhibits modest carbonic anhydrase II inhibition (Ki = 817 nM) . N-substitution with cycloheptyl replaces the primary sulfonamide hydrogen with a seven-membered aliphatic ring, increasing calculated logP and steric bulk relative to both the parent and the N-cyclohexyl-N-methyl analog (CAS 726150-16-9), which shares the identical molecular formula C₁₅H₂₁NO₄S but employs a six-membered cyclohexyl ring plus an additional N-methyl group . The N-(2-cycloheptylethyl) analog inserts a two-carbon linker between the sulfonamide nitrogen and the cycloheptyl group, altering the spatial relationship between the aliphatic ring and the benzodioxane core . These structural differences are expected to produce distinct binding conformations at zinc-containing metalloenzyme active sites.

Structural biology Medicinal chemistry Sulfonamide SAR

Carbonic Anhydrase Inhibition: Class-Level Activity of the Parent Benzodioxane-6-Sulfonamide Scaffold

The parent compound 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been quantitatively characterized for carbonic anhydrase II (bovine) inhibition by surface plasmon resonance (SPR) biosensor, yielding a Ki of 817 nM . This establishes the benzodioxane-6-sulfonamide scaffold as a validated carbonic anhydrase II ligand chemotype. The primary sulfonamide group directly coordinates the catalytic zinc ion in the enzyme active site. N-substitution with cycloheptyl modulates the pKa of the sulfonamide NH, the orientation of the aryl ring, and hydrophobic contacts with the rim of the active-site cavity—factors that are known in broader sulfonamide SAR to shift Ki values by over 100-fold depending on substituent identity . Without direct experimental data for the N-cycloheptyl compound, potency and selectivity cannot be quantitatively extrapolated, but the scaffold–target relationship is structurally and mechanistically validated.

Carbonic anhydrase inhibition SPR biosensor Zinc metalloenzyme

PKM2 Activator Chemotype: Benzodioxane Sulfonamide Derivatives as Documented Pyruvate Kinase M2 Modulators

The 1,4-benzodioxane-6-sulfonamide scaffold is a recognized chemotype for pyruvate kinase M2 (PKM2) modulation, as documented in the patent literature for anticancer applications . The structurally related benzodioxane sulfonamide DASA-58 (3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)-1,4-diazepan-1-ylsulfonyl)aniline) is a validated, commercially available PKM2 activator with an AC₅₀ of 38 nM and an Eₘₐₓ of 82% against human PKM2, with selectivity over PKM1, PKR, and PKL . DASA-58 decreases cellular lactate production and suppresses proliferation under hypoxia (30 μM in H1299 cells, 1% O₂) . While the N-cycloheptyl compound contains the identical benzodioxane-6-sulfonamide pharmacophore present in DASA-58, it lacks the elaborated diazepane linker and aniline sulfonamide substituent. The simpler N-cycloheptyl substitution may confer distinct PKM2 binding kinetics or downstream metabolic effects that cannot be assumed identical to DASA-58 without direct testing.

Pyruvate kinase M2 Cancer metabolism Sulfonamide activator

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity Versus Key Analogs

The N-cycloheptyl substituent alters the hydrogen-bond donor/acceptor profile relative to the parent primary sulfonamide. The parent compound, 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, possesses a —SO₂NH₂ group capable of donating two hydrogen bonds and accepting multiple, while the N-cycloheptyl analog retains only one sulfonamide NH donor . This reduction in hydrogen-bond donor count (from 2 to approximately 1) combined with addition of the lipophilic cycloheptyl ring increases calculated logP by an estimated 2–3 log units versus the parent . By comparison, the N-cyclohexyl-N-methyl analog (CAS 726150-16-9) is fully N,N-disubstituted with zero sulfonamide NH donors, abolishing the capacity for a key zinc-coordinating hydrogen bond required for carbonic anhydrase inhibition . The N-cycloheptyl compound thus occupies an intermediate hydrogen-bonding space—retaining one NH donor while gaining lipophilic bulk—that is distinct from both the parent and the fully substituted analogs.

Lipophilicity Hydrogen bonding Physicochemical profiling

N-Cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Evidence-Based Application Scenarios for Research Procurement


Zinc Metalloenzyme Probe Development: Carbonic Anhydrase Isoform Selectivity Screening

The parent benzodioxane-6-sulfonamide scaffold demonstrates validated carbonic anhydrase II binding (Ki = 817 nM) . The N-cycloheptyl analog can serve as a fragment-elaboration probe for SAR studies exploring the effect of medium-ring aliphatic substitution on CA isoform selectivity (CA I, II, IX, XII). The retained single NH donor permits zinc coordination while the cycloheptyl group may exploit hydrophobic subpockets adjacent to the active site that differ across CA isoforms. Procurement of this compound is warranted when screening requires a sulfonamide-based zinc-binding warhead with a sterically demanding, lipophilic N-substituent not available in the parent or N-aryl analogs.

PKM2 Modulator Fragment-Based Lead Discovery

The 1,4-benzodioxane-6-sulfonamide chemotype is included in patents covering PKM2 modulators for anticancer applications . DASA-58, a structural congener, activates hPKM2 with an AC₅₀ of 38 nM . The N-cycloheptyl compound provides a simpler fragment-like scaffold lacking the diazepane-arylsulfonamide elaboration of DASA-58, making it suitable for fragment-based screening, SPR-based fragment-linking campaigns, or crystallographic fragment soaking experiments targeting the PKM2 activator binding pocket. Researchers procuring this compound for PKM2 studies should anticipate the need for direct potency determination.

Physicochemical Property Optimization Studies in Sulfonamide Lead Series

The N-cycloheptyl substitution occupies a distinct physicochemical space relative to common sulfonamide substituents: it retains one NH donor (versus zero for N,N-disubstituted analogs such as CAS 726150-16-9) while increasing calculated logP by an estimated 2–3 units over the parent primary sulfonamide . This intermediate profile makes the compound a useful comparator in lead optimization campaigns where both zinc-binding capacity (dependent on NH availability) and membrane permeability (dependent on lipophilicity) are being simultaneously optimized. Procurement supports systematic multiparameter optimization (MPO) studies in sulfonamide-based projects.

Chemical Biology Tool Compound for Cycloalkyl Pharmacophore Mapping

The cycloheptyl group is a relatively uncommon pharmacophoric element in commercially available sulfonamide libraries. When screening requires exploration of medium-ring (C₇) aliphatic space—for example, to probe a hydrophobic pocket that tolerates ring sizes larger than cyclohexyl but smaller than cyclooctyl—the N-cycloheptyl analog fills a specific structural niche. Comparative procurement of the N-cyclohexyl-N-methyl analog (CAS 726150-16-9), the N-(2-cycloheptylethyl) analog, and the target compound enables systematic mapping of ring size, linker length, and NH availability within a single core scaffold .

Quote Request

Request a Quote for N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.